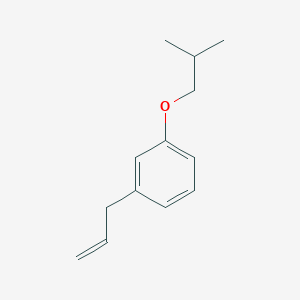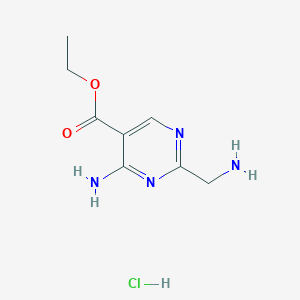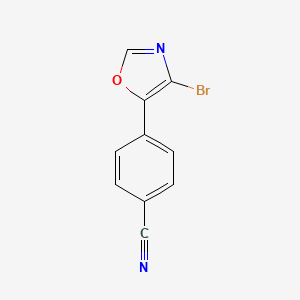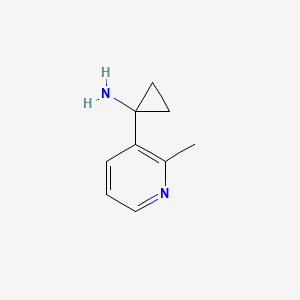
N-(3,3-Diphenylpropyl)-N'-hydroxyurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,3-Diphenylpropyl)-N’-hydroxyurea is an organic compound characterized by the presence of a hydroxyurea group attached to a 3,3-diphenylpropyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-Diphenylpropyl)-N’-hydroxyurea typically involves the reaction of 3,3-diphenylpropylamine with hydroxylamine. The process can be summarized as follows:
Starting Materials: 3,3-diphenylpropylamine and hydroxylamine.
Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions.
Procedure: The 3,3-diphenylpropylamine is dissolved in the chosen solvent, and hydroxylamine is added slowly. The mixture is then heated under reflux for several hours until the reaction is complete.
Purification: The product is isolated by filtration, followed by recrystallization from a suitable solvent to obtain pure N-(3,3-Diphenylpropyl)-N’-hydroxyurea.
Industrial Production Methods
Industrial production of N-(3,3-Diphenylpropyl)-N’-hydroxyurea may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
N-(3,3-Diphenylpropyl)-N’-hydroxyurea undergoes various chemical reactions, including:
Oxidation: The hydroxyurea group can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert the hydroxyurea group to amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyurea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Urea derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted urea compounds depending on the nucleophile used.
科学的研究の応用
N-(3,3-Diphenylpropyl)-N’-hydroxyurea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(3,3-Diphenylpropyl)-N’-hydroxyurea involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyurea group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the 3,3-diphenylpropyl moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-(3,3-Diphenylpropenyl)alkanamides: These compounds share a similar 3,3-diphenylpropyl structure but differ in the functional groups attached.
N-(3,3-Diphenylpropyl)-2-phenyl-4-quinazolinamine: Another compound with a similar core structure but different functional groups.
Uniqueness
N-(3,3-Diphenylpropyl)-N’-hydroxyurea is unique due to the presence of the hydroxyurea group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
特性
CAS番号 |
919996-71-7 |
|---|---|
分子式 |
C16H18N2O2 |
分子量 |
270.33 g/mol |
IUPAC名 |
1-(3,3-diphenylpropyl)-3-hydroxyurea |
InChI |
InChI=1S/C16H18N2O2/c19-16(18-20)17-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,20H,11-12H2,(H2,17,18,19) |
InChIキー |
UNFYDPPFRKZQCC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(CCNC(=O)NO)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Triethoxy[1-(trimethylsilyl)prop-1-en-1-yl]silane](/img/structure/B12634427.png)
![Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12634435.png)

![3-(3,4-dimethoxybenzyl)-6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12634443.png)
![(6,7-Dihydro-5H-[1]pyrindin-5-YL)-methyl-amine](/img/structure/B12634444.png)

![2H-Pyran, tetrahydro-2-[(5-phenylpentyl)oxy]-](/img/structure/B12634454.png)


![N-Hydroxy-2-{[(2-methylphenyl)methyl]sulfamoyl}acetamide](/img/structure/B12634466.png)



